molecular formula C28H30O6 B14687463 Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate CAS No. 24707-01-5

Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate

Cat. No.: B14687463
CAS No.: 24707-01-5
M. Wt: 462.5 g/mol
InChI Key: ZXACBFCVIMZSMI-UHFFFAOYSA-N
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Description

Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with a complex structure, characterized by the presence of two butoxyphenyl groups attached to a benzene-1,4-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate is used as a building block in the synthesis of various organic compounds and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes

Industry: The compound is used in the production of high-performance plastics, coatings, and adhesives. Its ability to improve the properties of these materials makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Commonly used as a plasticizer, this compound shares a similar core structure but with different alkyl groups.

    Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: Another related compound with methoxy groups instead of butoxy groups.

Uniqueness: Bis(4-butoxyphenyl) benzene-1,4-dicarboxylate is unique due to its specific butoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not perform as effectively.

Properties

CAS No.

24707-01-5

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

IUPAC Name

bis(4-butoxyphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C28H30O6/c1-3-5-19-31-23-11-15-25(16-12-23)33-27(29)21-7-9-22(10-8-21)28(30)34-26-17-13-24(14-18-26)32-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3

InChI Key

ZXACBFCVIMZSMI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCC

Origin of Product

United States

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